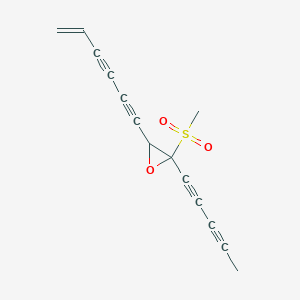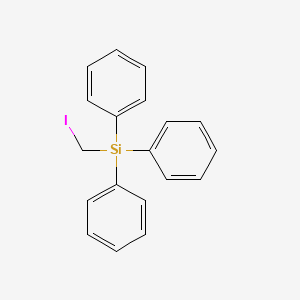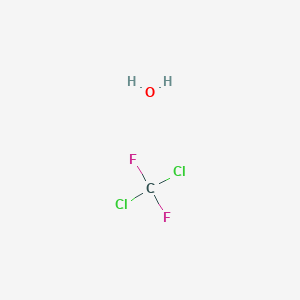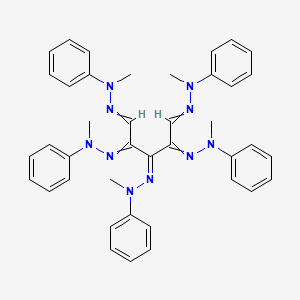
1,1',1'',1''',1''''-(Pentane-1,2,3,4,5-pentaylidene)pentakis(2-methyl-2-phenylhydrazine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’‘,1’‘’,1’‘’'-(Pentane-1,2,3,4,5-pentaylidene)pentakis(2-methyl-2-phenylhydrazine) is a complex organic compound characterized by its unique structure, which includes multiple hydrazine groups attached to a pentane backbone
Preparation Methods
The synthesis of 1,1’,1’‘,1’‘’,1’‘’'-(Pentane-1,2,3,4,5-pentaylidene)pentakis(2-methyl-2-phenylhydrazine) typically involves multi-step organic reactions. The process begins with the preparation of the pentane backbone, followed by the introduction of hydrazine groups through nucleophilic substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydrazine groups can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazine groups to amines.
Substitution: The hydrazine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’,1’‘,1’‘’,1’‘’'-(Pentane-1,2,3,4,5-pentaylidene)pentakis(2-methyl-2-phenylhydrazine) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The hydrazine groups can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This interaction can affect various biochemical pathways, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar compounds include other hydrazine derivatives and pentane-based molecules Compared to these compounds, 1,1’,1’‘,1’‘’,1’‘’'-(Pentane-1,2,3,4,5-pentaylidene)pentakis(2-methyl-2-phenylhydrazine) is unique due to its multiple hydrazine groups and the specific arrangement of these groups on the pentane backbone
Properties
CAS No. |
18949-32-1 |
|---|---|
Molecular Formula |
C40H42N10 |
Molecular Weight |
662.8 g/mol |
IUPAC Name |
N-methyl-N-[2,3,4,5-tetrakis[methyl(phenyl)hydrazinylidene]pentylideneamino]aniline |
InChI |
InChI=1S/C40H42N10/c1-46(33-21-11-6-12-22-33)41-31-38(43-48(3)35-25-15-8-16-26-35)40(45-50(5)37-29-19-10-20-30-37)39(44-49(4)36-27-17-9-18-28-36)32-42-47(2)34-23-13-7-14-24-34/h6-32H,1-5H3 |
InChI Key |
JRHGQYMWDRNABS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)N=CC(=NN(C)C2=CC=CC=C2)C(=NN(C)C3=CC=CC=C3)C(=NN(C)C4=CC=CC=C4)C=NN(C)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


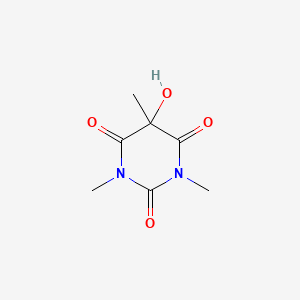

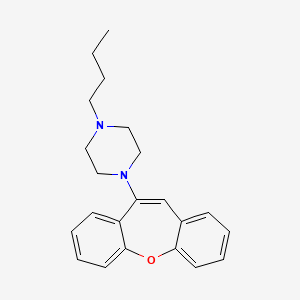
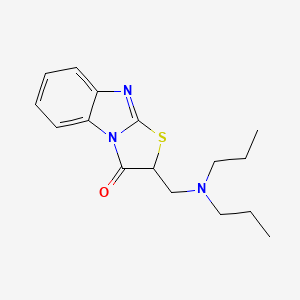
![1-[(2e)-1-(Naphthalen-1-yl)-3-phenyltriaz-2-en-1-yl]ethanone](/img/structure/B14706339.png)
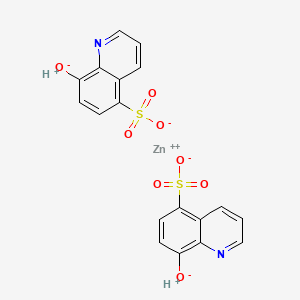
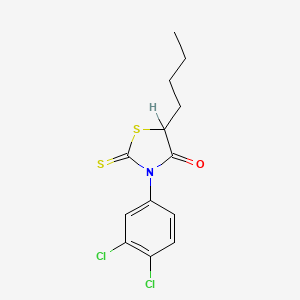
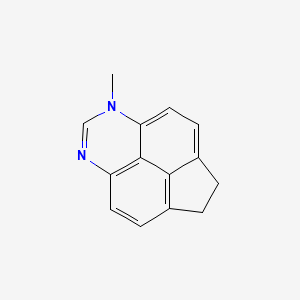
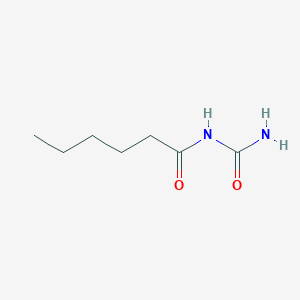

![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14706386.png)
